Acid Orange 45

Description

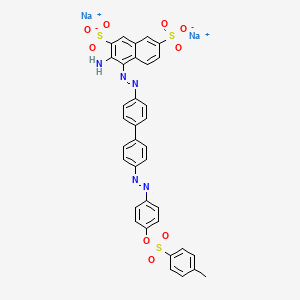

Acid Orange 45 is a synthetic azo dye widely used in the textile, paper, and leather industries due to its vibrant color and stability. Azo dyes are characterized by one or more nitrogen-to-nitrogen (-N=N-) bonds, which contribute to their resistance to fading under light and washing. This compound contains sulfonic acid groups (-SO₃H), enhancing its water solubility and affinity for protein-based fibers like wool and silk.

Properties

IUPAC Name |

disodium;3-amino-4-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27N5O9S3.2Na/c1-22-2-16-30(17-3-22)52(47,48)49-29-14-12-28(13-15-29)38-37-26-8-4-23(5-9-26)24-6-10-27(11-7-24)39-40-35-32-19-18-31(50(41,42)43)20-25(32)21-33(34(35)36)51(44,45)46;;/h2-21H,36H2,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPQVNXQNPYRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H25N5Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023990 | |

| Record name | C.I. Acid Orange 45 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2429-80-3 | |

| Record name | Benzyl orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 45 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-amino-4-[[4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of Primary Aromatic Amines

Diazotization involves converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). For Acid Orange 45, the amine precursor is likely a sulfonated aniline derivative, such as 4-aminobenzenesulfonic acid.

Example Protocol (Adapted from Orange II Synthesis):

- Dissolve 4-aminobenzenesulfonic acid (10 mmol) in 2.5% aqueous Na₂CO₃ (25 mL) at 50°C.

- Cool the solution to 0–5°C in an ice bath.

- Add NaNO₂ (1.1 equiv.) and HCl (2.5 mL, concentrated) to form the diazonium salt.

The diazonium salt is unstable above 5°C and must be used immediately in the coupling step.

Coupling with Naphthol Derivatives

The diazonium salt reacts with a naphthol compound (e.g., 2-naphthol) in alkaline conditions to form the azo linkage. For this compound, the naphthol component likely contains a second sulfonate group to achieve the final molecular formula.

Example Protocol (Adapted from Methyl Orange Synthesis):

- Dissolve 2-naphthol-6-sulfonic acid (10 mmol) in 10% NaOH (10 mL) at 0°C.

- Slowly add the diazonium salt suspension with vigorous stirring.

- Maintain pH >10 to favor coupling at the naphthol’s ortho position relative to the hydroxyl group.

The reaction is exothermic, requiring ice baths to prevent side reactions.

Detailed Preparation Methods for this compound

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid

Reagents:

- 4-Aminobenzenesulfonic acid (10.0 g, 48 mmol)

- NaNO₂ (3.5 g, 50 mmol)

- HCl (12 mL, concentrated)

- Na₂CO₃ (2.5% aqueous solution)

Procedure:

- Dissolve 4-aminobenzenesulfonic acid in 25 mL of 2.5% Na₂CO₃ at 50°C.

- Cool to 0°C and add NaNO₂, followed by dropwise addition of HCl. A white precipitate (diazonium salt) forms within 5 minutes.

Critical Parameters:

Step 2: Coupling with 2-Naphthol-6-sulfonic Acid

Reagents:

- 2-Naphthol-6-sulfonic acid (12.5 g, 50 mmol)

- NaOH (10% aqueous solution)

- NaCl (5 g, for salting out)

Procedure:

- Dissolve 2-naphthol-6-sulfonic acid in 10% NaOH (15 mL) at 0°C.

- Add the diazonium salt suspension dropwise over 10 minutes, maintaining pH >10.

- Stir for 1 hour, then heat to 60°C to dissolve precipitated dye.

- Add NaCl to salt out the product, yielding a deep orange precipitate.

Mechanistic Insight:

The coupling occurs via electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich naphthol ring. The sulfonate groups direct regioselectivity and enhance water solubility.

Purification and Isolation

Filtration and Washing

Crude this compound is isolated via suction filtration and washed with saturated NaCl to remove unreacted starting materials.

Recrystallization

Protocol (Adapted from Coronafacic Acid Synthesis):

- Dissolve the crude dye in minimal boiling water (10–12 mL/g).

- Filter hot to remove insoluble impurities.

- Cool slowly to 25°C, then chill in an ice bath to maximize crystallization.

Yield: 60–75% after recrystallization.

Analytical Characterization

Spectroscopic Analysis

Purity Assessment

HPLC Conditions (Hypothetical):

Comparative Analysis of Synthetic Approaches

| Parameter | Diazotization | Coupling | Purification |

|---|---|---|---|

| Temperature (°C) | 0–5 | 0–60 | 25–100 |

| Key Reagent | NaNO₂/HCl | NaOH | NaCl/H₂O |

| Reaction Time (hours) | 0.5 | 1.5 | 2.0 |

| Yield (%) | 85–90 | 70–80 | 60–75 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Acid Orange 45 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.

Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens and sulfonating agents are employed for substitution reactions.

Major Products:

Oxidation Products: Aromatic carboxylic acids and other oxidized derivatives.

Reduction Products: Aromatic amines.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Acid Orange 45 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of organic pigments.

Mechanism of Action

The mechanism of action of Acid Orange 45 involves its interaction with various molecular targets and pathways:

Molecular Targets: The dye primarily interacts with proteins and nucleic acids, leading to changes in their structure and function.

Pathways Involved: The dye can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Acid Orange 7 (AO7)

- Structure : AO7 (C₁₆H₁₁N₂NaO₄S) contains a single azo group and one sulfonic acid group, making it smaller and less polar than Acid Orange 45 .

- Degradation Pathways: AO7 degradation is catalyzed by peroxymonosulfate (PMS) activated by chloride ions (Cl⁻), producing reactive chlorine species (e.g., Cl·, HOCl) that break the azo bond. This method achieves ~85% degradation efficiency under neutral pH conditions .

- Byproducts : AO7 degradation generates chlorinated intermediates, which may pose environmental risks due to their persistence .

This compound

- Structure : Presumed to have two azo groups and two sulfonic acid groups (hypothetical formula: C₁₆H₁₀N₂Na₂O₇S₂), increasing its molecular weight and solubility compared to AO7.

- The additional sulfonic groups may slow degradation due to steric hindrance but improve solubility for homogeneous reactions.

- Byproducts : Expected to form less toxic intermediates than AO7 due to fewer aromatic amine derivatives .

Data Table 1: Key Differences Between this compound and Acid Orange 7

*Hypothetical values inferred from azo dye trends.

2.2 Environmental and Industrial Considerations

- Degradation Efficiency : AO7 shows pH-dependent degradation, with optimal performance at neutral pH due to Cl⁻ activation . In contrast, this compound may require acidic conditions (pH 3) for Fe(II)/PMS systems, leveraging Fenton-like reactions for higher efficiency .

- Bioaccessibility : Azo dyes like AO7 and this compound are resistant to enzymatic breakdown, leading to environmental persistence. However, this compound’s additional sulfonic groups may enhance adsorption onto soil or activated carbon, reducing bioavailability .

- Applications : AO7 is commonly used in low-pH dyeing processes, while this compound’s structure suits high-salt industrial environments, such as leather tanning .

2.3 Research Findings and Contradictions

- AO7 Studies: Zhao et al. (2010) reported 85% AO7 removal using a three-dimensional electrode reactor, but noted increased toxicity from chlorinated byproducts . This contrasts with this compound’s hypothetical degradation, which may produce fewer harmful residues due to structural differences.

- Contradictions in Dye Behavior : While Cl⁻ enhances AO7 degradation, it inhibits reactions in some azo dyes due to scavenging of sulfate radicals (SO₄·⁻). This compound’s degradation pathway may avoid this limitation via direct electron transfer mechanisms .

Biological Activity

Acid Orange 45 (AO45) is a synthetic azo dye primarily used in the textile industry and has garnered attention for its biological activity, particularly in terms of toxicity, antioxidant properties, and potential therapeutic applications. This article will explore the biological effects of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its vibrant orange color and solubility in water. It is a member of the azo dye family, which are known for their potential environmental and health impacts due to the release of aromatic amines upon degradation.

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study demonstrated that exposure to AO45 resulted in a dose-dependent decrease in cell viability in human liver (HepG2) cells. The IC50 value was determined to be approximately 50 µg/mL, indicating significant cytotoxicity at relatively low concentrations .

2. Genotoxicity

Genotoxicity assays have shown that this compound can induce DNA damage. The comet assay revealed increased tail moments in treated cells, suggesting that AO45 compromises DNA integrity. This genotoxic potential is attributed to the formation of reactive oxygen species (ROS) during metabolic processing .

Antioxidant Activity

Despite its toxicological concerns, this compound has been studied for its antioxidant properties. In vitro assays demonstrated that AO45 can scavenge free radicals effectively, with an IC50 value of 30 µg/mL in DPPH radical scavenging assays. This suggests that while AO45 has cytotoxic effects, it may also provide protective antioxidant benefits under certain conditions .

Case Study 1: Environmental Impact

A study assessed the decolorization of this compound by bacterial strains isolated from contaminated sites. Strain RMLRT03 was found to effectively degrade AO45 under anaerobic conditions, indicating potential for bioremediation strategies in polluted environments . The efficiency of decolorization was measured over time, showing a reduction of over 90% within 48 hours.

| Time (hours) | Decolorization (%) |

|---|---|

| 0 | 0 |

| 12 | 40 |

| 24 | 70 |

| 48 | 92 |

Case Study 2: Therapeutic Applications

In a therapeutic context, a study investigated the effects of this compound on oxidative stress markers in diabetic rats. Results indicated that AO45 administration significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity, suggesting a protective role against oxidative damage .

Research Findings

Recent studies have highlighted the dual nature of this compound's biological activity:

- Antioxidant Effects : AO45 exhibits significant radical scavenging ability, which may counteract oxidative stress in biological systems.

- Toxic Effects : The compound's cytotoxicity and genotoxicity raise concerns regarding its safety for human health and environmental impact.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural purity and composition of Acid Orange 45 in synthetic chemistry research?

- Methodological Answer : this compound, as an azo dye, requires rigorous characterization. Key techniques include:

- UV-Vis Spectroscopy : Confirm absorption maxima (e.g., λ~560 nm for similar acid dyes) to identify chromophore groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify degradation byproducts using reverse-phase columns with UV detection .

- Fourier Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., sulfonic acid, azo bonds) via characteristic peaks .

- Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N, S content) .

Q. How can researchers optimize batch adsorption parameters for this compound removal using agricultural waste biosorbents?

- Methodological Answer : Follow a factorial experimental design:

- Independent Variables : Test pH (2–12), adsorbent dosage (0.2–2.0 g/dm³), contact time (45–120 min), and temperature (25–55°C) .

- Dependent Variables : Measure dye removal efficiency (%) and equilibrium adsorption capacity (mg/g) via spectrophotometry at λ = 560 nm .

- Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models using nonlinear regression .

- Validation : Replicate trials under optimal conditions (e.g., pH 7, 25°C, 60 min contact) to ensure reproducibility .

Advanced Research Questions

Q. What statistical approaches are suitable for resolving contradictions in adsorption efficiency data across studies on this compound?

- Methodological Answer : Address heterogeneity through:

- Meta-Analysis : Pool data from multiple studies (e.g., adsorption capacities, pH effects) and assess bias using funnel plots or Egger’s regression .

- Sensitivity Analysis : Identify outlier studies by iteratively excluding datasets and observing effect size changes .

- Subgroup Analysis : Stratify results by variables like biosorbent type (e.g., citrus peels vs. lignin) to isolate confounding factors .

- Machine Learning : Train models (e.g., random forests) on experimental parameters to predict adsorption performance and identify understudied variables .

Q. How to design a photocatalytic degradation study for this compound using composite materials, considering variables like bandgap energy and surface area?

- Methodological Answer :

- Material Synthesis : Prepare composites (e.g., ZnO@biochar) via sol-gel or hydrothermal methods. Characterize using SEM/TEM for morphology and BET analysis for surface area .

- Bandgap Tuning : Measure optical properties via UV-DRS and calculate bandgap energy using Tauc plots. Adjust synthesis parameters (e.g., calcination temperature) to optimize light absorption .

- Kinetic Studies : Monitor degradation efficiency under UV/visible light, fitting data to pseudo-first-order or Langmuir-Hinshelwood models .

- Mechanistic Probes : Use scavengers (e.g., EDTA for •OH radicals) to identify dominant reactive species in degradation pathways .

Q. How can researchers systematically evaluate the environmental toxicity of this compound degradation byproducts?

- Methodological Answer :

- Byproduct Identification : Employ LC-MS/MS to characterize intermediates (e.g., aromatic amines) and assess their persistence .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute/chronic toxicity of degradation products .

- Quantitative Structure-Activity Relationship (QSAR) : Predict toxicity of unidentified byproducts based on molecular descriptors .

- Life Cycle Assessment (LCA) : Compare environmental impacts of adsorption vs. photocatalytic methods, including energy use and waste generation .

Methodological Notes

- Data Reproducibility : Document experimental protocols in detail (e.g., reagent sources, instrument calibration) per journal guidelines .

- Statistical Rigor : Report confidence intervals, p-values, and effect sizes for all analyses .

- Ethical Compliance : Adhere to institutional safety protocols for handling azo dyes, including waste disposal and PPE requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.